N1–H Hydrogen-Bond Donor Capacity: Structural Differentiation from 1,3-Dimethyl-8-allylamino-xanthine Congeners
CAS 899362-03-9 possesses a free N1–H group (1H-purin-7(6H)-yl core), whereas the closest structurally characterized 8-allylamino comparator—8-(allylamino)-7-(4-fluorobenzyl)-1,3-dimethylxanthine (CID 3144868)—is fully substituted at N1 with a methyl group [1]. This single-atom difference (H vs. CH₃ at N1) has significant implications for molecular recognition: the N1–H can act as a hydrogen-bond donor, potentially enabling interactions with biological targets that are inaccessible to N1-methylated analogs. In the broader xanthine pharmacology literature, the N1-substitution state is a critical determinant of adenosine receptor subtype selectivity; for example, theophylline (1,3-dimethylxanthine) and its N1-unsubstituted precursor 3-methylxanthine exhibit divergent affinity profiles across A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes [2]. Compound CID 3144868 has been tested in screening assays, yielding IC₅₀ values of 5.06 μM against Wnt-3a and 6.15 μM against GLI1 [1]; however, no comparable quantitative target-engagement data are publicly available for CAS 899362-03-9, precluding a direct activity comparison at this time.
| Evidence Dimension | N1 substitution state (hydrogen-bond donor capacity) |
|---|---|
| Target Compound Data | N1 = H (free N–H; hydrogen-bond donor present); 1H-purin-7(6H)-yl core |
| Comparator Or Baseline | CID 3144868: N1 = CH₃ (no N–H hydrogen-bond donor); 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core |
| Quantified Difference | Qualitative structural difference: presence vs. absence of N1–H hydrogen-bond donor. Quantitative target-engagement differential cannot be calculated due to absence of matched-assay data for the target compound. |
| Conditions | Structural comparison based on SMILES / InChI analysis; biological relevance inferred from xanthine SAR literature |
Why This Matters
For procurement decisions in medicinal chemistry programs, the N1–H group represents a structurally encoded point of differentiation that may yield distinct biological target engagement profiles relative to N1-methylated analogs—a hypothesis that requires empirical testing but justifies selection of this scaffold when N1–H-mediated interactions are desired.
- [1] BindingDB. BDBM89240: 8-(allylamino)-7-(4-fluorobenzyl)-1,3-dimethylxanthine (CID 3144868). IC₅₀ (Wnt-3a): 5.06 μM; IC₅₀ (GLI1): 6.15 μM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=89240 View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. In K. A. Jacobson & J. Linden (Eds.), Pharmacology of Purine and Pyrimidine Receptors (pp. 151–172). Handbook of Experimental Pharmacology, vol. 200. Springer. https://doi.org/10.1007/978-3-642-17214-8_7 View Source
